molecular formula C15H26 B12633075 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene CAS No. 921819-70-7

6-Hexyl-1,2-dimethylcyclohepta-1,4-diene

Katalognummer: B12633075
CAS-Nummer: 921819-70-7
Molekulargewicht: 206.37 g/mol
InChI-Schlüssel: ACUYYGCXIMPTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hexyl-1,2-dimethylcyclohepta-1,4-diene is an organic compound with the molecular formula C13H22 It is a derivative of cycloheptadiene, characterized by the presence of hexyl and dimethyl substituents on the cycloheptadiene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene typically involves the alkylation of cycloheptadiene derivatives. One common method is the Friedel-Crafts alkylation, where cycloheptadiene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hexyl-1,2-dimethylcyclohepta-1,4-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the cycloheptadiene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Hexyl-1,2-dimethylcyclohepta-1,4-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Butylcyclohepta-1,4-diene: Similar structure with a butyl group instead of a hexyl group.

    6-Hexyl-2-methylcyclohepta-1,4-diene: Similar structure with a single methyl group.

    6-Hexyl-1,4-cycloheptadiene: Lacks the dimethyl substitution.

Uniqueness

6-Hexyl-1,2-dimethylcyclohepta-1,4-diene is unique due to the presence of both hexyl and dimethyl substituents, which can influence its chemical reactivity and physical properties

Eigenschaften

CAS-Nummer

921819-70-7

Molekularformel

C15H26

Molekulargewicht

206.37 g/mol

IUPAC-Name

6-hexyl-1,2-dimethylcyclohepta-1,4-diene

InChI

InChI=1S/C15H26/c1-4-5-6-7-10-15-11-8-9-13(2)14(3)12-15/h8,11,15H,4-7,9-10,12H2,1-3H3

InChI-Schlüssel

ACUYYGCXIMPTHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CC(=C(CC=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.